molecular formula C19H40ClNO2 B013755 Myristoylcholine chloride CAS No. 4277-89-8

Myristoylcholine chloride

Cat. No.: B013755
CAS No.: 4277-89-8
M. Wt: 350 g/mol
InChI Key: CNJMYRYCYNAIOF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Myristoylcholine chloride can be synthesized through the esterification of myristic acid with choline chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Myristoylcholine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Myristoylcholine chloride exerts its effects by interacting with cell membranes and altering their permeability. The compound integrates into the lipid bilayer, disrupting the membrane structure and enhancing the penetration of other molecules. This mechanism is particularly useful in drug delivery applications, where this compound facilitates the transport of therapeutic agents across the skin barrier .

Comparison with Similar Compounds

Uniqueness: Myristoylcholine chloride is unique due to its choline ester structure, which imparts specific biochemical properties not found in simple fatty acid chlorides. This structure allows it to interact with biological membranes more effectively, making it particularly valuable in biomedical applications .

Biological Activity

Myristoylcholine chloride (MChCl) is a choline ester that has garnered attention for its diverse biological activities, particularly in drug delivery systems and as a biosensor component. This article explores the biological activity of MChCl, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a quaternary ammonium compound derived from myristic acid and choline. It exhibits properties that make it suitable for various applications in biochemistry and pharmacology, including enhancing drug absorption and serving as a substrate for enzymatic reactions.

1. Drug Delivery Systems

MChCl has been identified as a soft antimicrobial agent that can be utilized in supramolecular vesicle formation. Research indicates that myristoylcholine can form micelles and vesicles that are responsive to cholinesterase enzymes, facilitating the release of encapsulated drugs in a controlled manner.

Table 1: Critical Micelle Concentration (CMC) of Myristoylcholine

CompoundCMC (mM)
Myristoylcholine2.5
Myristic Acid4.5

The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications .

2. Enzyme-Responsive Behavior

The biological activity of MChCl is closely linked to its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine and related compounds. In the presence of AChE, MChCl is hydrolyzed into choline and myristic acid, which alters its ability to form monolayers at interfaces, impacting its use in biosensing technologies.

Case Study: Acetylcholinesterase-Based Biosensor
A study demonstrated the use of MChCl in a liquid crystal (LC) microcapillary sensor for detecting pesticides. The sensor exploits the hydrolysis of MChCl by AChE; when AChE activity is inhibited by pesticides, the sensor's optical properties change, allowing for rapid detection . This application highlights MChCl's role as a substrate in biosensing platforms.

The enzymatic hydrolysis of MChCl by AChE leads to significant changes in the physical state of the compound, affecting its self-assembly properties. The rate of disassembly of supramolecular structures formed with MChCl is influenced by the concentration of AChE present. Higher enzyme concentrations accelerate the release of encapsulated substances, demonstrating potential for targeted drug delivery .

Pharmacokinetics and Bioavailability

Research indicates that MChCl enhances gastrointestinal drug absorption without causing significant tissue damage, unlike traditional surfactants. In comparative studies, MChCl showed a bioavailability of approximately 32% when used with sodium cefoxitin, indicating its effectiveness as an absorption enhancer .

Table 2: Bioavailability Comparison

CompoundPercent Bioavailability (%)
Myristoylcholine32 ± 4.6
Lauroylcholine100 ± 13.2
Palmitoylcholine56 ± 4.1

Properties

IUPAC Name

trimethyl(2-tetradecanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJMYRYCYNAIOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962679
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-89-8
Record name Myristoylcholine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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